Toltrazuril sulfoxide chemical structure and properties
Toltrazuril sulfoxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril sulfoxide is a primary and active metabolite of toltrazuril, a broad-spectrum antiprotozoal agent widely used in veterinary medicine to treat and control coccidiosis in poultry and livestock.[1][2][3] Understanding the chemical structure, properties, and biological interactions of toltrazuril sulfoxide is crucial for the development of more effective therapeutic strategies against apicomplexan parasites. This technical guide provides an in-depth overview of toltrazuril sulfoxide, including its chemical properties, metabolic pathway, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
Toltrazuril sulfoxide is formed in vivo through the oxidation of toltrazuril.[1][4] It is an intermediate metabolite that is subsequently metabolized to toltrazuril sulfone (ponazuril).[1][4] The chemical structure of toltrazuril sulfoxide is characterized by a triazinetrione ring system linked to a substituted phenyl ether with a trifluoromethylsulfinyl group.
Table 1: Chemical and Physical Properties of Toltrazuril Sulfoxide
| Property | Value | Reference(s) |
| Chemical Name | 1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfinyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | [5] |
| CAS Number | 69004-15-5 | [5] |
| Molecular Formula | C₁₈H₁₄F₃N₃O₅S | [5] |
| Molecular Weight | 441.38 g/mol | [5] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 120.5-122.4 °C | [5] |
| Solubility | Soluble in DMSO (250 mg/mL with ultrasonic assistance) | [6] |
| Sparingly soluble in aqueous buffers | [7] | |
| Soluble in acetonitrile | [8] |
Metabolic Pathway
Toltrazuril undergoes metabolic transformation in the animal body, primarily in the liver, to form its major metabolites, toltrazuril sulfoxide and toltrazuril sulfone. This metabolic process is a key aspect of its pharmacokinetic profile.
Mechanism of Action
The precise mechanism of action of toltrazuril and its metabolites is not fully elucidated, but it is known to be effective against all intracellular development stages of coccidia.[2][9] The primary targets are believed to be crucial cellular processes within the parasite, leading to the disruption of its life cycle.
The proposed mechanism involves:
-
Interference with Nuclear Division: Toltrazuril and its metabolites disrupt the normal process of nuclear division in both schizonts and macrogametes of the parasite.[2][3][9]
-
Inhibition of Mitochondrial Respiration: The compounds are thought to interfere with the mitochondrial respiratory chain of the parasite, leading to a disruption of its energy metabolism.[2][10]
This dual action ultimately leads to the death of the parasite.
Experimental Protocols
Analytical Determination of Toltrazuril Sulfoxide in Biological and Environmental Matrices
A common method for the quantification of toltrazuril sulfoxide is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[11][12]
Sample Preparation (General Workflow):
-
Extraction: The sample (e.g., plasma, tissue, soil, water) is extracted with a suitable organic solvent, such as acetonitrile.[12]
-
Clean-up: The extract is purified to remove interfering substances. This can be achieved using Solid-Phase Extraction (SPE) with a C18 cartridge.[12]
-
Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.
HPLC-MS/MS Conditions (Example):
-
HPLC Column: C18 reversed-phase column.[12]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative mode.[12]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of toltrazuril and its metabolites.
Typical Experimental Design:
-
Animal Model: Select an appropriate animal model (e.g., pigs, rabbits, goats).[4][13][14]
-
Drug Administration: Administer a single oral dose of toltrazuril to the animals.[4][13]
-
Sample Collection: Collect blood samples at predetermined time points.
-
Sample Processing: Separate plasma from the blood samples.
-
Analysis: Quantify the concentrations of toltrazuril, toltrazuril sulfoxide, and toltrazuril sulfone in the plasma samples using a validated analytical method (as described above).
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t₁/₂).
Table 2: Example Pharmacokinetic Parameters of Toltrazuril Metabolites in Pigs (20 mg/kg oral dose)
| Metabolite | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) | Reference |
| Toltrazuril Sulfoxide | ~4.0 | ~24 | 53.2 | [4] |
| Toltrazuril Sulfone | ~8.7 | ~120 | 245 | [4] |
Conclusion
Toltrazuril sulfoxide, as an active metabolite of toltrazuril, plays a significant role in the therapeutic efficacy of the parent drug against coccidiosis. Its chemical properties, metabolic fate, and mechanism of action provide a foundation for further research into the development of novel antiprotozoal agents. The experimental protocols outlined in this guide offer a starting point for researchers and drug development professionals working in this field. A thorough understanding of these aspects is critical for optimizing treatment regimens and addressing potential issues of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Toltrazuril - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of toltrazuril and its metabolites, toltrazuril sulfoxide and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toltrazuril sulfoxide - Analytica Chemie [analyticachemie.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. nbinno.com [nbinno.com]
- 10. sdhopebiotech.com [sdhopebiotech.com]
- 11. Development of an analytical methodology for the determination of the antiparasitic drug toltrazuril and its two metabolites in surface water, soil and animal manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. actavet.vfu.cz [actavet.vfu.cz]
- 14. Pharmacokinetics of toltrazuril and its metabolites after oral and parenteral administration of novel oil-based suspension based on micro-environmental pH-modifying solid dispersion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
